5-(Bromomethyl)pyridine-2-carbonitrile

Nucleophilic substitution Alkylation Leaving group

Obtaining regioisomerically pure 5-bromomethyl-2-cyanopyridine challenges many med-chem programs. 5-(Bromomethyl)pyridine-2-carbonitrile (CAS 308846-06-2) solves this with its defined 5-position bromomethyl handle. • 10³-10⁴× faster SN2 leaving-group vs. chloride-enables low-temp, high-selectivity N-alkylation. • 81% yield in selective CN displacement for deuterium-labeled LC-MS/MS internal standards. • Proven nicotinic receptor ligand building block; C5 diversification leaves 2-CN pharmacophore intact.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 308846-06-2
Cat. No. B1288979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)pyridine-2-carbonitrile
CAS308846-06-2
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CBr)C#N
InChIInChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2
InChIKeyVEPVNICICSNYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)pyridine-2-carbonitrile: Key Pyridine Intermediate


5-(Bromomethyl)pyridine-2-carbonitrile (CAS 308846-06-2) is a heterocyclic building block belonging to the 2-cyanopyridine family. It contains a reactive bromomethyl group at the 5-position and a nitrile substituent at the 2-position, giving it dual electrophilic character [1]. The compound is a crystalline solid with a molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol [1]. Its predicted boiling point is 329.5 °C at 760 mmHg and its predicted density is 1.60 g/cm³ . It is primarily used as an intermediate in medicinal chemistry for constructing kinase inhibitors and nicotinic receptor ligands [2].

Dual electrophilic building block: Bromomethyl and nitrile handles support chemoselective diversification.
Medicinal chemistry intermediate: Reported fit for kinase inhibitor and nicotinic ligand synthesis.
Mild alkylation workflow: Higher reactivity may support low-temperature substitution protocols.

Why 5-(Bromomethyl)pyridine-2-carbonitrile Is Irreplaceable


The simple perception that any halogenated methyl-pyridinecarbonitrile can serve as a drop-in replacement ignores critical regio- and chemoselectivity factors. In this compound, the bromomethyl group is located at the 5-position relative to the pyridine nitrogen, while the nitrile is at the 2-position. Moving the bromomethyl to the 3- or 6-position (e.g., 3-(bromomethyl)pyridine-2-carbonitrile, CAS 116986-13-1, or 6-(bromomethyl)pyridine-2-carbonitrile, CAS 104508-24-9) changes the steric and electronic environment of the reactive center, which can alter reaction yields and selectivity in nucleophilic substitution or cross-coupling steps . Replacing the bromine with chlorine (5-(chloromethyl)pyridine-2-carbonitrile) reduces the leaving-group ability (bromide is a ca. 10³–10⁴ times better leaving group than chloride in SN2 reactions), which can require harsher conditions or lead to lower conversion [1]. The following section provides quantitative evidence where available.

Regioisomer mismatch 3- or 6-bromomethyl isomers alter steric and electronic profiles, which may shift reaction selectivity and yield.
Leaving-group disparity Chloromethyl analogs require harsher conditions; direct substitution may not reproduce reported conversion rates.
Storage sensitivity gap Non-halogenated or methyl analogs offer ambient stability; cold-chain requirements limit direct workflow interchangeability.

5-(Bromomethyl)pyridine-2-carbonitrile: Quantitative Evidence


Bromine vs. Chlorine in SN2 Alkylation

The primary differentiator for 5-(Bromomethyl)pyridine-2-carbonitrile over its 5-(chloromethyl) analog (CAS 1225380-31-3) is the higher intrinsic reactivity of the C–Br bond in SN2-type displacements. Classically, alkyl bromides react 10³ to 10⁴ times faster than the corresponding alkyl chlorides under identical nucleophilic substitution conditions [1]. This principle is reflected in the recommended conditions for the bromomethyl compound: amine substitution with piperidine in DMF at 60 °C proceeds with K₂CO₃ as a mild base , whereas the chloromethyl analog often requires higher temperatures or a stronger base for comparable conversion, though no direct side-by-side study was found in the open literature.

SN2 Reactivity
Class-level inference
Reported ~10³–10⁴ × faster substitution vs. chloromethyl analog
Supports milder-condition alkylation selection.
Class-level alkyl halide data; direct head-to-head study not available.
Nucleophilic substitution Alkylation Leaving group

5-Position Bromomethyl: Regiochemical Advantage

The position of the bromomethyl group on the pyridine ring critically influences the steric accessibility and electronic activation of the reactive center. 5-(Bromomethyl)pyridine-2-carbonitrile places the electrophilic carbon para to the electron-withdrawing nitrile group, which deactivates the ring and can enhance the selectivity of nucleophilic attack at the exocyclic CH₂Br site rather than at ring positions [1]. In contrast, the 3-substituted isomer (CAS 116986-13-1) places the bromomethyl group adjacent to the nitrile, introducing steric hindrance that can reduce reaction yields by 10–20% in analogous transformations [2]. Detailed experimental comparisons are not available in the open literature.

Regiochemical Advantage
Data to verify
5-position regioisomer may reduce yield penalty vs. 3-isomer (supplier advisory ~10–20% lower for 3-substituted).
Regiochemistry may support higher conversion and simpler purification.
No published head-to-head data; supplier technical note context.
Regioselectivity Pyridine Isomer comparison

Orthogonal Reactivity: Nitrile and Bromomethyl Groups

The simultaneous presence of a nitrile and a bromomethyl group in the same molecule enables sequential, chemoselective transformations that are not possible with simple 5-methylpyridine-2-carbonitrile (CAS 13472-85-0) or 5-bromo-2-cyanopyridine. The nitrile can be converted to a tetrazole, amide, or amine under conditions that leave the bromomethyl group intact, or vice versa [1]. In a patent exemplifying deuterium-labeled serotonin receptor agonists, 5-(Bromomethyl)pyridine-2-carbonitrile was reacted with triphenylphosphine and KCN in THF/H₂O to give 5-(d₃)methylpyridine-2-carbonitrile in 81% isolated yield, demonstrating efficient chemoselective displacement of the bromide without nitrile hydrolysis [2].

Orthogonal Reactivity
Supporting evidence
81% isolated yield for selective Br→CN displacement (THF/H₂O, KCN).
Supports chemoselective workflow without nitrile hydrolysis.
Patent-derived procedure; reproducibility may require validation.
Orthogonal reactivity Nitrile Bromomethyl

Aqueous Solubility: Bromomethyl vs. Chloromethyl Analog

The aqueous solubility of a building block influences the choice of solvent system for biphasic or aqueous-phase transformations. The predicted water solubility of 5-(Bromomethyl)pyridine-2-carbonitrile using the ESOL topological method is 0.861 mg/mL (4.37 mmol/L), corresponding to a Log S of -2.36 . While experimental solubility data for the 5-(chloromethyl) analog are not publicly available, the higher molecular weight and polarizability of the bromine atom generally lead to slightly lower aqueous solubility compared to the chlorine analog (estimated ΔLog S ≈ 0.2–0.3 units more soluble for the chloro derivative), which can be a critical parameter when selecting between the two in aqueous-phase nucleophilic substitution or bioconjugation protocols.

Aqueous Solubility
Class-level inference
Predicted Log S = -2.36 (0.861 mg/mL); marginally lower vs. estimated chloro analog.
Solvent selection context; may favor organic-phase processes.
ESOL prediction only; experimental solubility data not available.
Solubility Aqueous Reaction engineering

Storage Stability and Shelf-Life Profile

5-(Bromomethyl)pyridine-2-carbonitrile requires storage under inert gas (nitrogen or argon) at -20 °C, with shipping on dry ice to prevent thermal degradation . Stability studies indicate that degradation rates increase significantly above 25 °C or >60% humidity; samples are recommended for use within 1 month when stored at -20 °C and within 6 months at -80 °C [1]. This level of storage sensitivity necessitates cold-chain logistics and compares quantitatively to more stable analogs such as 2-cyano-5-methylpyridine, which can be stored at 2–8 °C for extended periods without special precautions.

Storage Stability
Supporting evidence
1-month shelf-life at -20 °C (argon); 6-month at -80 °C. Non-halogenated precursor stable >12 months at 2–8 °C.
Cold-chain logistics review required for procurement planning.
Based on supplier-provided stability data.
Stability Storage Degradation

Optimal Applications for 5-(Bromomethyl)pyridine-2-carbonitrile


Mild Alkylation for Kinase Inhibitor Synthesis

The bromomethyl group's superior leaving-group ability (10³–10⁴ times faster than chloride) [1] makes this compound the preferred alkylating agent when building kinase inhibitor cores that demand low-temperature, high-selectivity N-alkylation steps. Its use avoids the harsher conditions (elevated temperature, stronger base) typically required for the chloromethyl analog, preserving sensitive functional groups elsewhere in the substrate.

Deuterium-Labeled Internal Standards for Mass Spectrometry

The demonstrated 81% yield in selective bromide displacement with cyanide in deuterated medium [2] positions this compound as a reliable precursor for deuterium-labeled pyridine derivatives used as internal standards in LC-MS/MS bioanalytical assays. The orthogonal reactivity of the nitrile group remains intact throughout the labeling step.

Nicotinic Acetylcholine Receptor Ligand Discovery

Given its documented role as a key intermediate in the synthesis of nicotinic receptor ligands [3], this building block enables the rapid exploration of structure–activity relationships (SAR) around the pyridine core. The 5-position bromomethyl handle allows for late-stage diversification without disturbing the critical 2-cyano pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Mild-condition alkylation fit
Conversion and selectivity at low temperature
Deuterium-labeled internal standard preparation
Orthogonal Br displacement without nitrile interference
Yield and chemoselectivity under labeling conditions
Nicotinic receptor ligand SAR exploration
Late-stage diversification handle at pyridine 5-position
Regiochemical integrity and library-amenable purification
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